molecular formula C24H23ClN6O3 B14124028 3-[(2-chlorophenyl)methyl]-9-[(E)-(4-methoxyphenyl)methylideneamino]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

3-[(2-chlorophenyl)methyl]-9-[(E)-(4-methoxyphenyl)methylideneamino]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14124028
M. Wt: 478.9 g/mol
InChI Key: CBAZJKOOZKPJBR-VULFUBBASA-N
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Description

3-[(2-chlorophenyl)methyl]-9-[(E)-(4-methoxyphenyl)methylideneamino]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 3-[(2-chlorophenyl)methyl]-9-[(E)-(4-methoxyphenyl)methylideneamino]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

3-[(2-chlorophenyl)methyl]-9-[(E)-(4-methoxyphenyl)methylideneamino]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Potential therapeutic applications include acting as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The chlorophenyl and methoxyphenyl groups allow it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(2-chlorophenyl)methyl]-9-[(E)-(4-methoxyphenyl)methylideneamino]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include other purine derivatives and compounds with chlorophenyl or methoxyphenyl groups.

Properties

Molecular Formula

C24H23ClN6O3

Molecular Weight

478.9 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-9-[(E)-(4-methoxyphenyl)methylideneamino]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H23ClN6O3/c1-28-21-20(22(32)30(24(28)33)15-17-6-3-4-7-19(17)25)29-12-5-13-31(23(29)27-21)26-14-16-8-10-18(34-2)11-9-16/h3-4,6-11,14H,5,12-13,15H2,1-2H3/b26-14+

InChI Key

CBAZJKOOZKPJBR-VULFUBBASA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)/N=C/C5=CC=C(C=C5)OC

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)N=CC5=CC=C(C=C5)OC

Origin of Product

United States

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